![molecular formula C15H10N2O4S2 B5231237 3-(3-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231237.png)
3-(3-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has attracted significant attention in recent years due to its potential applications in scientific research. This compound is known for its unique properties, including its ability to act as a potent antioxidant and anti-inflammatory agent. In
Mecanismo De Acción
The mechanism of action of 3-(3-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed that the compound exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. Additionally, this compound may exert its anticancer activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. This compound has been shown to reduce oxidative stress, inflammation, and cell proliferation. Additionally, this compound has been shown to increase apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(3-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potent antioxidant and anti-inflammatory properties. This compound can be used to study the effects of oxidative stress and inflammation on various biological processes. Additionally, this compound can be used to study the anticancer activity of various compounds.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound may be toxic to certain cell types, and its effects on normal cells are not fully understood. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 3-(3-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of novel compounds based on the structure of this compound. These compounds may exhibit enhanced antioxidant, anti-inflammatory, and anticancer activity.
Another area of interest is the study of the mechanism of action of this compound. Further research is needed to fully understand how this compound exerts its effects on various biological processes.
Finally, future research may focus on the potential clinical applications of this compound. This compound may have therapeutic potential for the treatment of various diseases, including cancer, inflammation, and oxidative stress. However, further research is needed to fully understand its potential clinical applications.
Métodos De Síntesis
The synthesis of 3-(3-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 3-methylbenzaldehyde, 5-nitro-2-furaldehyde, and thiosemicarbazide in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. This synthesis method is relatively simple and yields a high purity product.
Aplicaciones Científicas De Investigación
3-(3-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. Additionally, this compound has been shown to have anticancer activity, making it a potential chemotherapeutic agent.
Propiedades
IUPAC Name |
(5Z)-3-(3-methylphenyl)-5-[(5-nitrofuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4S2/c1-9-3-2-4-10(7-9)16-14(18)12(23-15(16)22)8-11-5-6-13(21-11)17(19)20/h2-8H,1H3/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYCSZARMDVLCY-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=C(O3)[N+](=O)[O-])/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

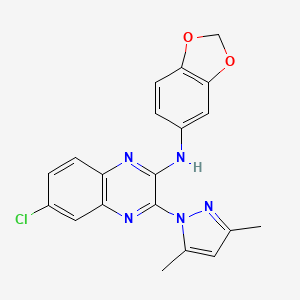
![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5231192.png)

![1-[(5-{[(4-methoxy-1-naphthyl)oxy]methyl}-3-isoxazolyl)carbonyl]-3-piperidinol](/img/structure/B5231208.png)
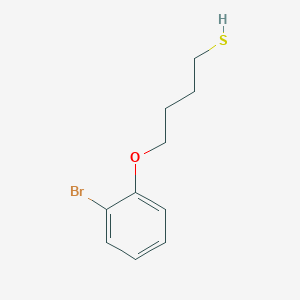
![2-isopropoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5231223.png)
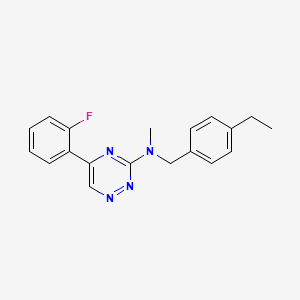
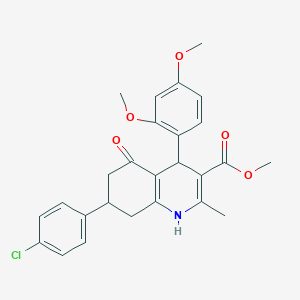
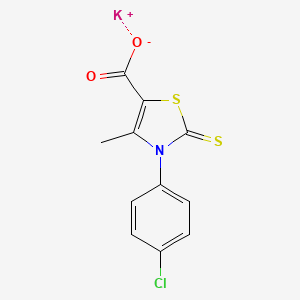
![cyclohexyl (7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5231260.png)
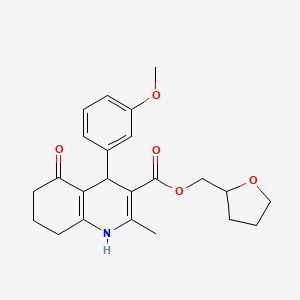
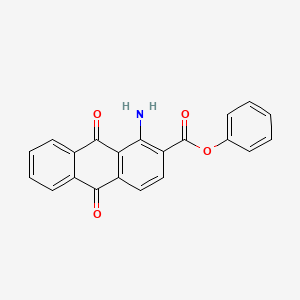
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-methyl-1(2H)-isoquinolinone](/img/structure/B5231271.png)
![1-cyclohexyl-2-(3,4-dichlorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5231273.png)